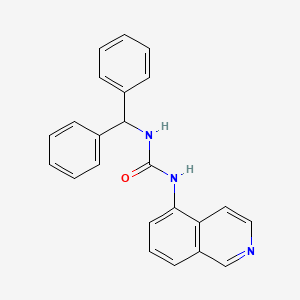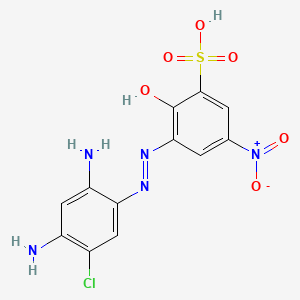
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a benzenesulfonic acid group, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-chlorobenzene. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated control systems are often employed to maintain precise temperature and pH levels throughout the process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can break the azo bond, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological molecules. The sulfonic acid group enhances the compound’s solubility, facilitating its interaction with aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro-
- Benzenesulfonic acid, 3-((2,4-diamino-5-methylphenyl)azo)-2-hydroxy-5-nitro-
- Benzenesulfonic acid, 3-((2,4-diamino-5-bromophenyl)azo)-2-hydroxy-5-nitro-
Uniqueness
The unique combination of the 2,4-diamino-5-chlorophenyl group and the 2-hydroxy-5-nitrobenzenesulfonic acid moiety in Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
72927-79-8 |
|---|---|
Molecular Formula |
C12H10ClN5O6S |
Molecular Weight |
387.76 g/mol |
IUPAC Name |
3-[(2,4-diamino-5-chlorophenyl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H10ClN5O6S/c13-6-3-9(8(15)4-7(6)14)16-17-10-1-5(18(20)21)2-11(12(10)19)25(22,23)24/h1-4,19H,14-15H2,(H,22,23,24) |
InChI Key |
OZEKWQDGADHXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N=NC2=CC(=C(C=C2N)N)Cl)O)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


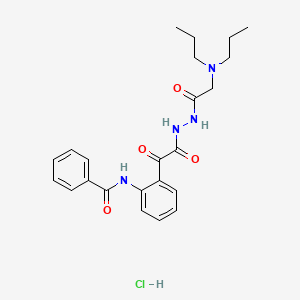

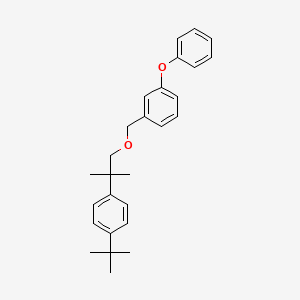

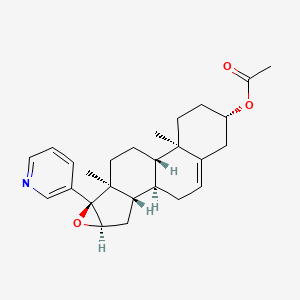

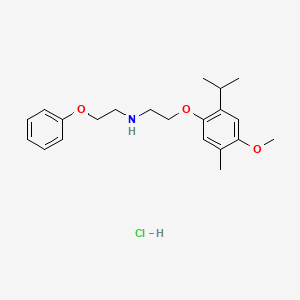

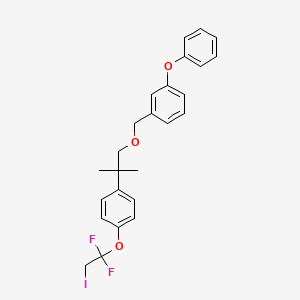
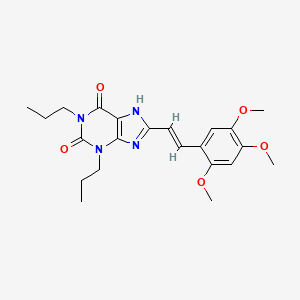
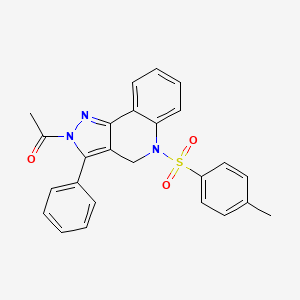
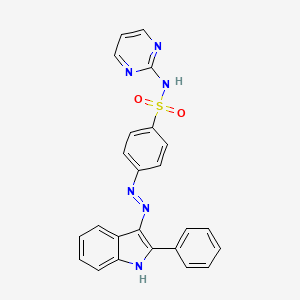
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
